Lp-PLA2-IN-1

Vue d'ensemble

Description

Lp-PLA2-IN-1 est un composé qui inhibe l'activité de la phospholipase A2 associée aux lipoprotéines (Lp-PLA2). La Lp-PLA2 est une enzyme associée à la formation de plaques athéroscléreuses, qui sont liées aux maladies cardiovasculaires. En inhibant cette enzyme, this compound a des applications thérapeutiques potentielles dans la prévention et le traitement de l'athérosclérose et des maladies cardiovasculaires associées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Lp-PLA2-IN-1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et peuvent varier en fonction du fabricant. Généralement, la synthèse implique l'utilisation de solvants organiques, de catalyseurs et de réactifs pour réaliser les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions : Lp-PLA2-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la Lp-PLA2 et ses effets sur le métabolisme lipidique.

Biologie : Investigué pour son rôle dans la modulation des voies inflammatoires et des réponses cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour prévenir et traiter l'athérosclérose et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de tests diagnostiques et de formulations thérapeutiques ciblant la Lp-PLA2.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la phospholipase A2 associée aux lipoprotéines. Cette enzyme est enrichie dans la sous-fraction lipoprotéique hautement athérogène des lipoprotéines de faible densité (LDL) de petite taille et de densité élevée, qui est susceptible de subir une modification oxydative . En inhibant la Lp-PLA2, this compound empêche la formation de lysophosphatidylcholine et d'autres médiateurs pro-inflammatoires, réduisant ainsi le risque d'athérosclérose et d'événements cardiovasculaires .

Composés similaires :

Darapladib : Un autre inhibiteur de la Lp-PLA2 avec des applications thérapeutiques similaires.

Rilapladib : Un composé qui inhibe également la Lp-PLA2 et est étudié pour son potentiel dans le traitement de l'athérosclérose.

Unicité : this compound est unique par sa structure moléculaire spécifique et son affinité de liaison pour la Lp-PLA2. Il peut offrir des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport aux autres inhibiteurs, ce qui en fait un outil précieux dans les contextes de recherche et thérapeutique.

Applications De Recherche Scientifique

Lp-PLA2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.

Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.

Medicine: Explored as a potential therapeutic agent for preventing and treating atherosclerosis and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting Lp-PLA2.

Mécanisme D'action

Lp-PLA2-IN-1 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification . By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine and other pro-inflammatory mediators, thereby reducing the risk of atherosclerosis and cardiovascular events .

Comparaison Avec Des Composés Similaires

Darapladib: Another Lp-PLA2 inhibitor with similar therapeutic applications.

Rilapladib: A compound that also inhibits Lp-PLA2 and is investigated for its potential in treating atherosclerosis.

Uniqueness: Lp-PLA2-IN-1 is unique in its specific molecular structure and binding affinity for Lp-PLA2. It may offer distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors, making it a valuable tool in both research and therapeutic contexts.

Activité Biologique

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in lipid metabolism and inflammation, particularly in cardiovascular diseases. The compound Lp-PLA2-IN-1 is an inhibitor of this enzyme, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by various studies and findings.

Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine. This enzymatic activity is linked to atherosclerosis and other cardiovascular conditions. Inhibition of Lp-PLA2 by compounds like this compound can potentially reduce inflammation and atherosclerotic plaque formation, thus mitigating cardiovascular risks .

Clinical Studies

A number of clinical studies have evaluated the implications of Lp-PLA2 activity in relation to cardiovascular diseases:

- Study on Coronary Artery Disease (CAD) : A study involving 200 subjects found that higher levels of Lp-PLA2 were significantly associated with CAD. The CAD group had a mean Lp-PLA2 concentration of 342 ng/mL compared to 261.8 ng/mL in the control group, indicating a strong correlation between Lp-PLA2 levels and CAD risk factors .

- Predictive Value for Cardiovascular Events : In older adults, elevated levels of Lp-PLA2 mass and activity were linked to increased risks of myocardial infarction (MI) and cardiovascular death. The highest tertile of Lp-PLA2 activity was associated with a hazard ratio of 1.36 for MI .

Genetic Studies

Genetic studies have identified several single nucleotide polymorphisms (SNPs) that influence Lp-PLA2 activity. For instance, certain loss-of-function variants significantly reduced enzyme activity, suggesting that genetic predisposition may affect individual responses to therapies targeting Lp-PLA2 .

Case Study on Mutations

Two novel mutations in the PLA2G7 gene, responsible for producing Lp-PLA2, were identified in patients with varying degrees of enzyme deficiency. One patient exhibited partial deficiency due to the InsA191 mutation, resulting in macrophages secreting only half the normal amount of Lp-PLA2 . This highlights the importance of genetic factors in determining enzyme activity and potential therapeutic responses.

Data Tables

The following table summarizes key findings from recent studies regarding the association between Lp-PLA2 levels and cardiovascular outcomes:

Propriétés

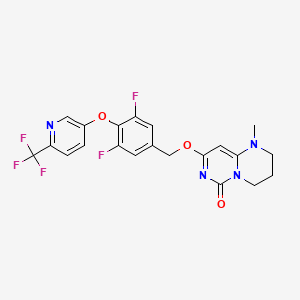

IUPAC Name |

8-[[3,5-difluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGPJZJKXZSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.